

Application Notes and Protocols for Afoxolaner Administration in Research Animals

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Compound of Interest

Compound Name: Afoxolaner

Cat. No.: B517428

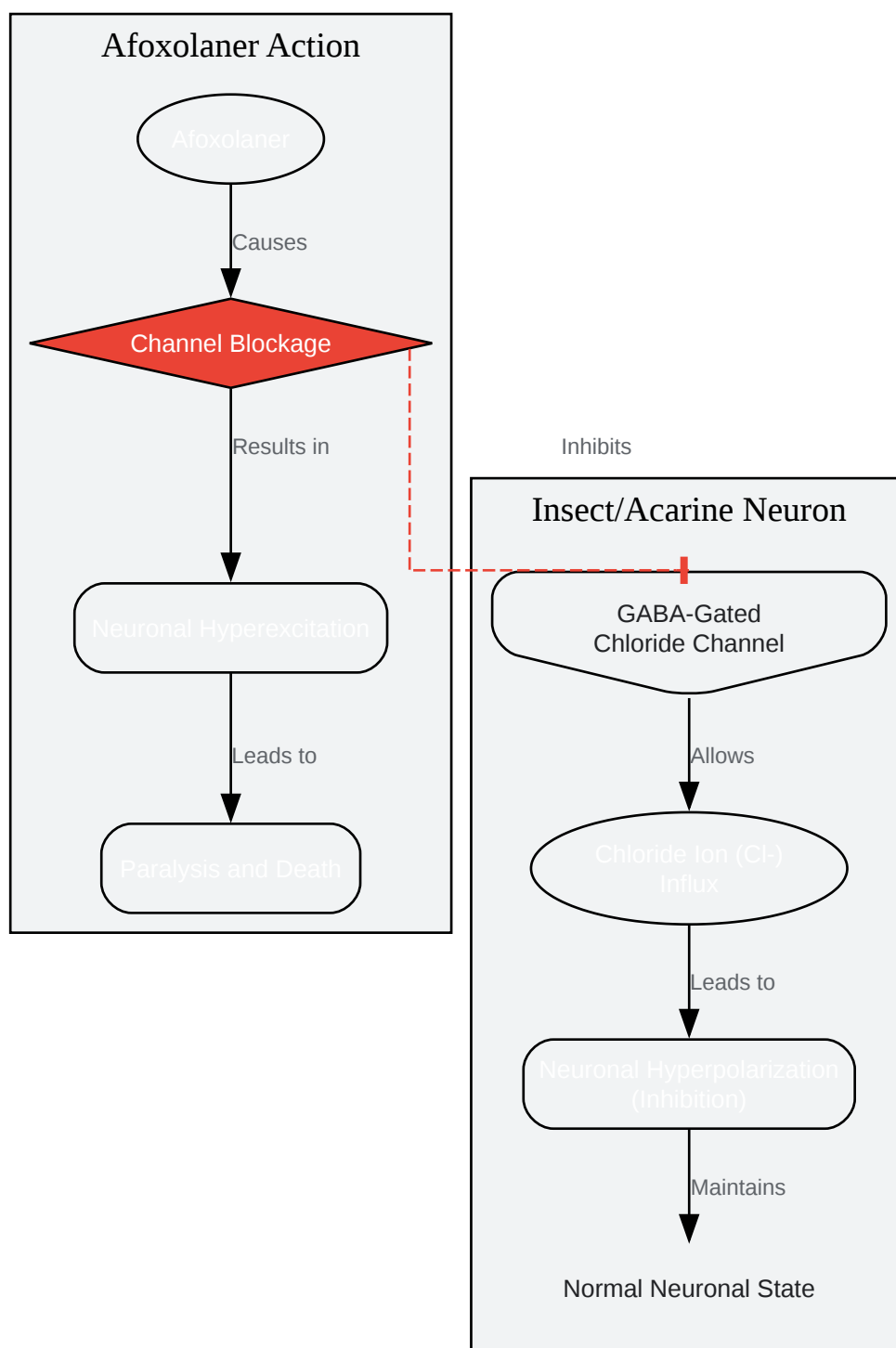
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the topical and oral administration of **Afoxolaner** in common research animal models. The information is compiled from various scientific studies to assist in the design and execution of preclinical research.

Mechanism of Action

Afoxolaner is a member of the isoxazoline class of parasiticides. Its primary mechanism of action involves the antagonism of ligand-gated chloride ion channels, specifically those gated by the neurotransmitter gamma-aminobutyric acid (GABA). By blocking these channels in insects and acarines, **Afoxolaner** causes uncontrolled neuronal activity, leading to paralysis and death of the ectoparasites.[1][2] This mode of action displays a high selectivity for insect and acarine neurons over mammalian neurons.[3]



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Caption: Mechanism of action of **Afoxolaner** on insect/acarine GABA-gated chloride channels.

Data Presentation

Oral Administration: Pharmacokinetic Parameters

Animal Model	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hours)	Bioavailability (%)	Terminal Half-Life	Reference
Dog (Beagle)	2.5	1655 ± 332	2-6	73.9	15.5 ± 7.8 days	[4]
Dog (Mongrel)	1.0	545 ± 109	2-4	-	-	[5]
Dog (Mongrel)	2.5	1832 ± 414	2-4	> 70%	~2 weeks	[5][6]
Dog (Mongrel)	4.0	2899 ± 484	2-4	-	-	[5]
Rat	up to 1000	-	-	-	-	[7]

Topical Administration: Pharmacokinetic Parameters (Esafoxolaner)

Animal Model	Dose (mg/kg)	Cmax (ng/mL)	Tmax (days)	Bioavailability (%)	Terminal Half-Life (days)	Reference
Cat	1.44	130	7.1	47.2	21.7	[8]

Experimental Protocols

Oral Administration Protocol (Dog)

This protocol is based on efficacy and safety studies conducted in Beagle and mixed-breed dogs. [1][6][9]

Objective: To administer a precise oral dose of **Afoxolaner** for pharmacokinetic, efficacy, or safety studies.

Materials:

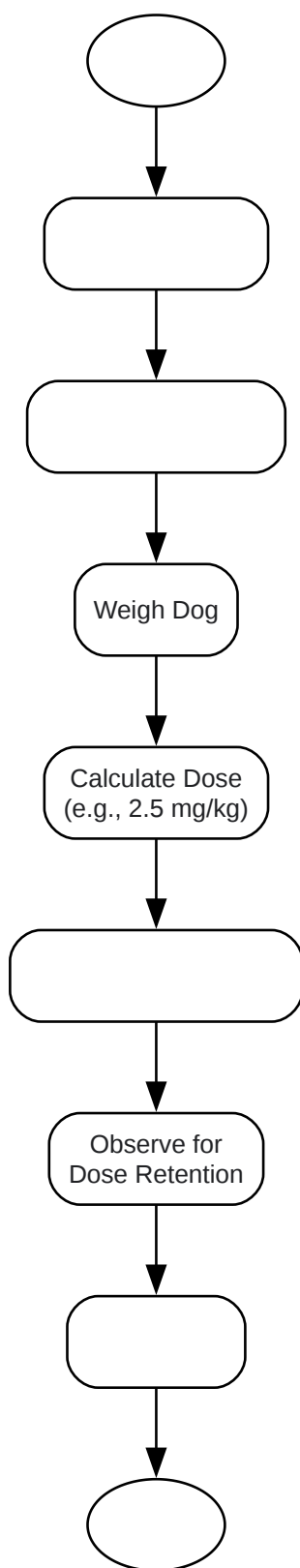
- **Afoxolaner** chewable tablets (e.g., NexGard®) or a formulated oral solution.

- Calibrated syringe (if using a solution).
- Pill dispenser or food item (optional).
- Personal Protective Equipment (PPE): lab coat, gloves.

Procedure:

- Animal Preparation:
 - Acclimatize dogs to the facility for at least 7 days prior to the study.
 - Ensure animals are healthy and free of any conditions that may interfere with the study.
 - Fasting prior to dosing may or may not be required depending on the study design, as **Afoxolaner** can be administered with or without food.[\[10\]](#) For some studies, food was removed overnight prior to dosing and dogs were fed 4 hours after treatment.[\[11\]](#)
- Dose Calculation:
 - Weigh each dog accurately on the day of dosing.
 - Calculate the required dose based on the body weight and the desired mg/kg dosage. The minimum therapeutic dose is typically 2.5 mg/kg.[\[1\]](#)[\[9\]](#)
- Administration:
 - Chewable Tablets: Administer the chewable tablet(s) directly into the dog's mouth. Most dogs find the tablets palatable.[\[12\]](#) Alternatively, the tablet can be offered with a small amount of food.[\[12\]](#)
 - Oral Solution: If using a formulated solution, draw the calculated volume into a calibrated syringe. Gently restrain the dog and administer the solution into the side of the mouth, ensuring the animal swallows the entire dose.
- Post-Administration Monitoring:

- Observe the animal for a few minutes to ensure the entire dose has been consumed and not regurgitated.[\[10\]](#)
- If vomiting occurs within two hours of administration, redosing with a full dose may be necessary.[\[13\]](#)
- Conduct general health observations at least once daily. For safety studies, more frequent observations (e.g., twice daily) are recommended.[\[6\]](#)
- For pharmacokinetic studies, collect blood samples at predetermined time points post-dosing.



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Caption: Workflow for oral administration of **Afoxolaner** in dogs.

Topical Administration Protocol (Cat - using Esafoxolaner as a proxy)

This protocol is adapted from studies using a topical formulation of **Esafoxolaner**, the S-enantiomer of **Afoxolaner**.^{[8][14][15][16]}

Objective: To administer a precise topical dose of **Esafoxolaner** for pharmacokinetic, efficacy, or safety studies.

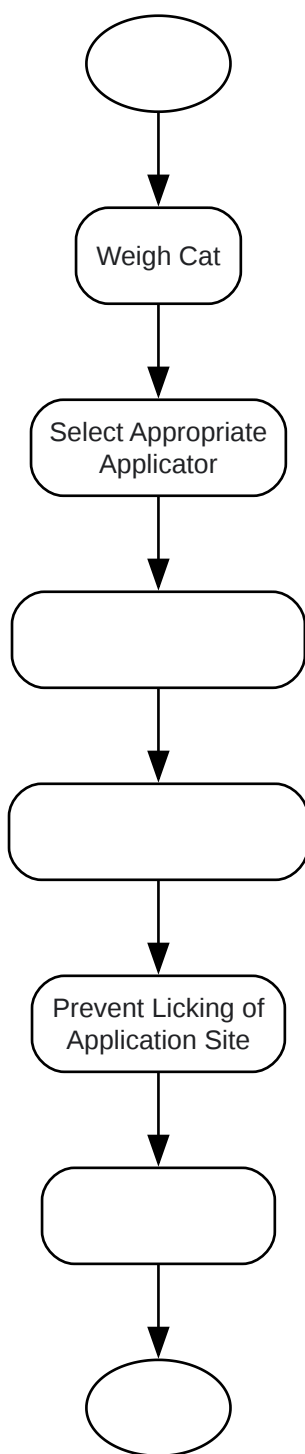
Materials:

- Topical solution of **Esafoxolaner** (e.g., NexGard® COMBO).
- Calibrated applicator.
- Personal Protective Equipment (PPE): lab coat, gloves.

Procedure:

- Animal Preparation:
 - Ensure the cat is at least 8 weeks of age and weighs at least 0.8 kg.^[15]
 - The application site should be dry.
- Dose Calculation:
 - Weigh the cat accurately.
 - Select the appropriate applicator size based on the cat's weight to deliver the minimum recommended dose of 1.44 mg/kg of **Esafoxolaner**.^[8]
- Administration:
 - Part the hair on the midline of the neck, between the base of the skull and the shoulder blades, until the skin is visible.^{[14][15]}

- Place the tip of the applicator on the skin and apply the entire contents directly in one spot.
[14][15]
- Ensure the product is applied to an area where the cat cannot lick it off.[15]
- Post-Administration Monitoring:
 - Prevent the treated cat from licking the application site.
 - Prevent other animals from licking the treated area until it is no longer noticeable.[15]
 - Observe for any signs of hypersalivation, which may occur if the product is ingested orally.
[15]
 - For safety studies, monitor for any adverse reactions.



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Caption: Workflow for topical administration of **Esafloxolaner** in cats.

Oral Administration Protocol (Rat)

This protocol is based on acute oral toxicity studies.[7]

Objective: To administer a single oral dose of **Afoxolaner** for toxicity assessment.

Materials:

- **Afoxolaner** formulated for oral gavage.
- Oral gavage needle.
- Calibrated syringe.
- Animal scale.
- PPE: lab coat, gloves.

Procedure:

- Animal Preparation:
 - Acclimatize rats to the housing conditions.
 - Ensure animals are of the appropriate age and weight for the study.
- Dose Calculation and Preparation:
 - Weigh each rat accurately before dosing.
 - Prepare the dosing solution to the desired concentration. Doses up to 1000 mg/kg have been tested.[7]
- Administration:
 - Gently restrain the rat.
 - Administer the calculated volume of the **Afoxolaner** solution via oral gavage.
- Post-Administration Monitoring:

- Observe animals for clinical signs of toxicity, paying attention to changes in body weight and food consumption.[7]
- Conduct regular health checks.

Oral Administration Protocol (Rabbit)

This protocol is based on a study evaluating the efficacy of **Afoxolaner** against ear mites in rabbits.[17][18]

Objective: To administer a single oral dose of **Afoxolaner** for an efficacy study.

Materials:

- **Afoxolaner** formulation suitable for oral administration in rabbits (e.g., from a chewable tablet dissolved in a suitable vehicle, or a formulated solution).
- Calibrated syringe.
- Animal scale.
- PPE: lab coat, gloves.

Procedure:

- Animal Preparation:
 - House rabbits individually or in groups as per the study design.
 - Confirm the presence of the target parasite if it is an efficacy study.
- Dose Calculation:
 - Weigh each rabbit accurately.
 - A dose of 2.5 mg/kg has been used effectively.[17][18] Calculate the required dose.
- Administration:

- Administer the prepared dose orally using a syringe.
- Post-Administration Monitoring:
 - Observe the animals for any adverse reactions. In the cited study, no adverse reactions were noted.[17]
 - Monitor food intake, body weight, and general physical parameters.
 - For efficacy studies, assess the parasite load at predetermined intervals post-treatment.

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